molecular formula C4H7IO2 B3275539 2-Iodoethyl acetate CAS No. 627-10-1

2-Iodoethyl acetate

Cat. No.: B3275539
CAS No.: 627-10-1
M. Wt: 214 g/mol
InChI Key: DYHCCCWROHIOFM-UHFFFAOYSA-N
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Description

2-Iodoethyl acetate is a chemical compound with the molecular formula C4H7IO2 . It is also known by other names such as Acetic acid, 2-iodoethyl ester, and Ethanol, 2-iodo-, 1-acetate . It is an alkylating agent, which makes it useful in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the alkylation of secondary amines in cross-bridged tetraazamacrocycles . The resulting ethyl esters are then hydrolyzed using a strongly basic ion exchange resin, resulting in the final ligands .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), iodine (I), and oxygen (O) atoms. The average mass of the molecule is 214.002 Da, and the monoisotopic mass is 213.949066 Da .


Physical and Chemical Properties Analysis

This compound is a clear light yellow to orange liquid . It has a density of 1.808 g/mL at 25 °C . It is insoluble in water .

Scientific Research Applications

1. Synthesis and Imaging Applications

  • 2-Iodoethyl acetate is involved in the synthesis of radiolabeled acetates, which have potential use in tumor imaging. A study by He et al. (2011) on the synthesis of 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate demonstrated its application in producing novel fluorine-18-labeled pharmaceuticals for imaging purposes. These compounds have shown promise in tumor-bearing mice and may offer experimental foundations for future imaging agent studies He et al., 2011.

Safety and Hazards

2-Iodoethyl acetate is a strong irritant to eyes and skin . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contaminated work clothing must not be allowed out of the workplace. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Properties

IUPAC Name

2-iodoethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c1-4(6)7-3-2-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHCCCWROHIOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-10-1
Record name Ethanol, 2-iodo-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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